Welcome to the BenchChem Online Store!
molecular formula C10H16N2O3 B8802347 1,3-dipropylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 64319-68-2

1,3-dipropylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B8802347
M. Wt: 212.25 g/mol
InChI Key: RSEQDQIMVQFBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04031218

Procedure details

Synthesis was carried out according to the procedure of Goldner, Ann. Chem., 691, 142 (1966) using 1,3-di-n-propylurea (777 g., 5.38 mole), malonic acid (660 g., 6.34 mole), glacial acetic acid (1050 ml.) and acetic anhydride (2160 ml.) to obtain 790 g. (69.2%) of product, melting point 77° - 80° C. NMR and IR spectra were consistent with the assigned structure.
Quantity
777 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step Two
Quantity
2160 mL
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1050 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5]([NH:7][CH2:8][CH2:9][CH3:10])=[O:6])[CH2:2][CH3:3].[C:11]([OH:17])(=O)[CH2:12][C:13]([OH:15])=O.C(OC(=O)C)(=O)C>C(O)(=O)C>[CH2:1]([N:4]1[C:11](=[O:17])[CH2:12][C:13](=[O:15])[N:7]([CH2:8][CH2:9][CH3:10])[C:5]1=[O:6])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
777 g
Type
reactant
Smiles
C(CC)NC(=O)NCCC
Step Two
Name
Quantity
660 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Three
Name
Quantity
2160 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1050 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis
CUSTOM
Type
CUSTOM
Details
to obtain 790 g

Outcomes

Product
Name
Type
Smiles
C(CC)N1C(=O)N(C(=O)CC1=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.